

# Ilomastat: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ilomastat**, also known as GM6001 or Galardin, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, as well as pathological conditions such as cancer cell invasion and metastasis. **Ilomastat**'s ability to reversibly inhibit a wide range of MMPs has made it a valuable tool in preclinical research for studying the roles of these enzymes in disease and as a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and inhibitory activity of **Ilomastat**, along with detailed experimental protocols and pathway diagrams to support further research and development.

### **Chemical Structure and Identification**

**Ilomastat** is a synthetic peptidomimetic hydroxamate compound.[1] Its chemical structure is characterized by a succinyl hydroxamate zinc-binding group, an isobutyl group at the P1' position, and a tryptophan-derived moiety.

Table 1: Chemical Identification of Ilomastat



Identifier	Value
IUPAC Name	(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1- (methylamino)-1-oxopropan-2-yl]-2-(2- methylpropyl)butanediamide
Synonyms	GM6001, Galardin, CS-610
CAS Number	142880-36-2
Molecular Formula	C20H28N4O4
Molecular Weight	388.46 g/mol
SMILES	CC(C)CINVALID-LINKC(=O)NINVALID- LINKC(=O)NC
InChI Key	NITYDPDXAAFEIT-DYVFJYSZSA-N

## **Physicochemical Properties**

A comprehensive understanding of the physicochemical properties of **Ilomastat** is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of Ilomastat

Property	Value
Physical State	Solid
Solubility	Soluble in DMSO
pKa (Strongest Acidic)	8.9
pKa (Strongest Basic)	-1.2

# Biological Activity: Inhibition of Matrix Metalloproteinases



**Ilomastat** is a highly potent inhibitor of a broad range of MMPs. The hydroxamate group in its structure chelates the active site zinc ion of the MMPs, leading to reversible inhibition of their enzymatic activity. The inhibitory potency of **Ilomastat** against various MMPs is summarized in the following tables.

Table 3: Inhibitory Constants (Ki) of **Ilomastat** against various MMPs

MMP Target	Ki (nM)
MMP-1 (Collagenase-1)	0.4
MMP-2 (Gelatinase-A)	0.5
MMP-3 (Stromelysin-1)	27
MMP-7 (Matrilysin)	3.7
MMP-8 (Collagenase-2)	0.1
MMP-9 (Gelatinase-B)	0.2
MMP-12 (Macrophage Elastase)	3.6
MMP-14 (MT1-MMP)	13.4
MMP-26 (Matrilysin-2)	0.36

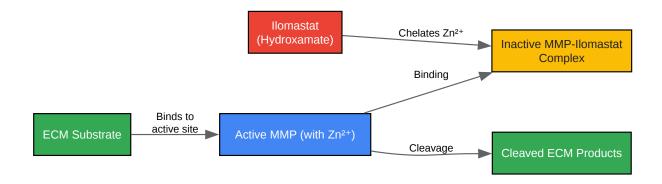
Table 4: Half-maximal Inhibitory Concentration (IC50) of Ilomastat against various MMPs

MMP Target	IC50 (nM)
MMP-1 (Collagenase-1)	1.5
MMP-2 (Gelatinase-A)	1.1
MMP-3 (Stromelysin-1)	1.9
MMP-9 (Gelatinase-B)	0.5

## **Signaling Pathways**



The primary mechanism of action of **Ilomastat** is the direct inhibition of MMP activity. This has downstream effects on various signaling pathways that are regulated by MMP-mediated cleavage of extracellular matrix components, growth factors, and cell surface receptors.

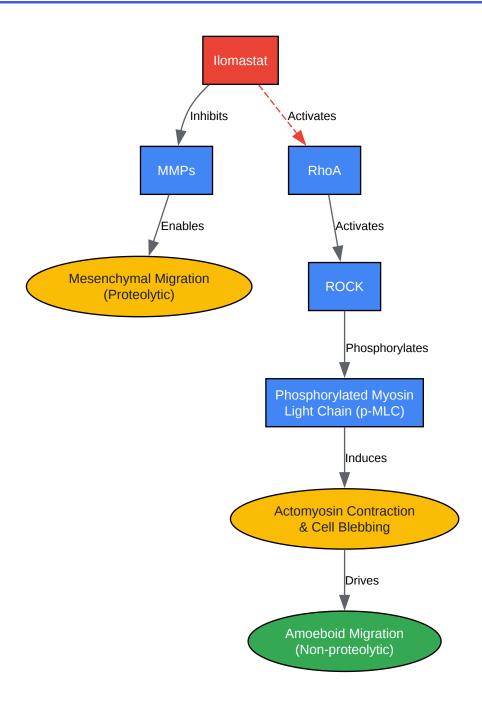


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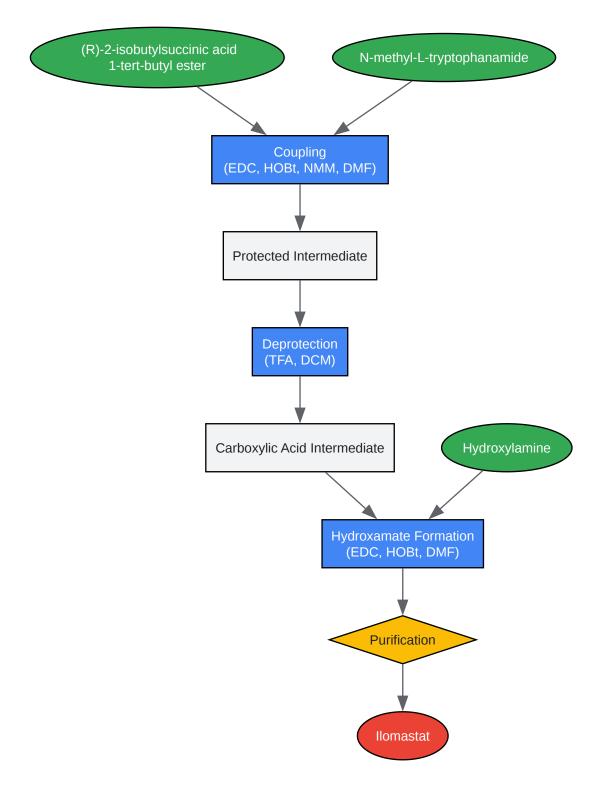
Mechanism of MMP inhibition by **Ilomastat**.

Recent studies have also revealed that in certain cancer cells, the inhibition of MMPs by **Ilomastat** can lead to a switch in the mode of cell migration from a mesenchymal (proteolytic) to an amoeboid (non-proteolytic) phenotype. This switch is mediated by the activation of the Rho/ROCK signaling pathway.









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#### References

- 1. Ilomastat, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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